2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a natural product found in Trigonostemon bonianus and Trigonostemon lii with data available.
Brand Name:
Vulcanchem
CAS No.:
17952-82-8
VCID:
VC21040575
InChI:
InChI=1S/C11H10N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-4,13H,5-6H2,(H,12,14)
SMILES:
C1CNC(=O)C2=C1C3=CC=CC=C3N2
Molecular Formula:
C11H10N2O
Molecular Weight:
186.21 g/mol
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
CAS No.: 17952-82-8
Cat. No.: VC21040575
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a natural product found in Trigonostemon bonianus and Trigonostemon lii with data available. |
|---|---|
| CAS No. | 17952-82-8 |
| Molecular Formula | C11H10N2O |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
| Standard InChI | InChI=1S/C11H10N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-4,13H,5-6H2,(H,12,14) |
| Standard InChI Key | FZHZQHNKCPJTNQ-UHFFFAOYSA-N |
| SMILES | C1CNC(=O)C2=C1C3=CC=CC=C3N2 |
| Canonical SMILES | C1CNC(=O)C2=C1C3=CC=CC=C3N2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator